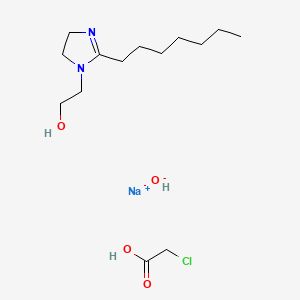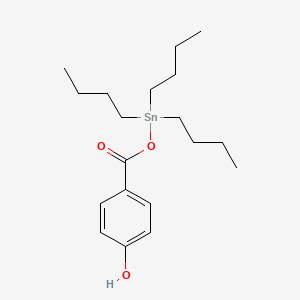
Tributylstannyl p-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributylstannyl p-hydroxybenzoate is an organotin compound that combines the properties of tributylstannyl and p-hydroxybenzoate. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The p-hydroxybenzoate moiety is a derivative of p-hydroxybenzoic acid, which is commonly used in the production of parabens, a class of preservatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributylstannyl p-hydroxybenzoate typically involves the reaction of p-hydroxybenzoic acid with tributyltin chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
p-Hydroxybenzoic acid+Tributyltin chloride→Tributylstannyl p-hydroxybenzoate+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tributylstannyl p-hydroxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form stannic derivatives.
Reduction: The compound can be reduced to form simpler organotin compounds.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield stannic derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Applications De Recherche Scientifique
Tributylstannyl p-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various organotin compounds that have applications in different industrial processes .
Mécanisme D'action
The mechanism of action of tributylstannyl p-hydroxybenzoate involves its interaction with molecular targets through the stannyl and p-hydroxybenzoate moieties. The stannyl group can form bonds with carbon atoms, facilitating the formation of carbon-carbon bonds in organic synthesis. The p-hydroxybenzoate moiety can interact with biological molecules, potentially influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin chloride: A precursor used in the synthesis of tributylstannyl p-hydroxybenzoate.
p-Hydroxybenzoic acid: The parent compound of the p-hydroxybenzoate moiety.
Tributyltin acetate: Another organotin compound with similar applications in organic synthesis.
Uniqueness
This compound is unique due to the combination of the stannyl and p-hydroxybenzoate moieties, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and potential biological activity .
Propriétés
Numéro CAS |
7414-81-5 |
|---|---|
Formule moléculaire |
C19H32O3Sn |
Poids moléculaire |
427.2 g/mol |
Nom IUPAC |
tributylstannyl 4-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.3C4H9.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-3-4-2;/h1-4,8H,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
CINMZTUXCWJRJI-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


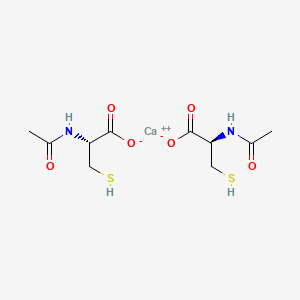
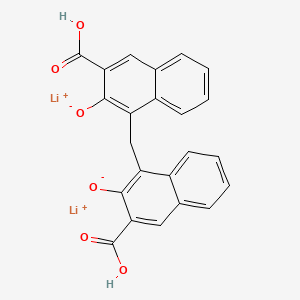
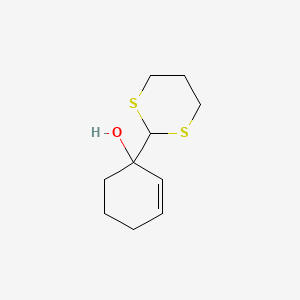
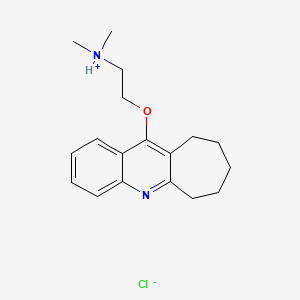
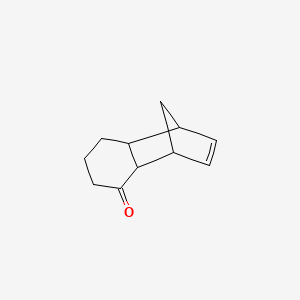
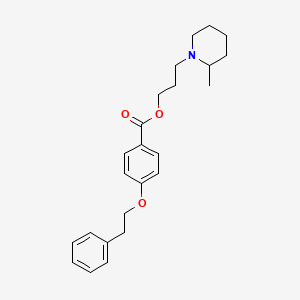
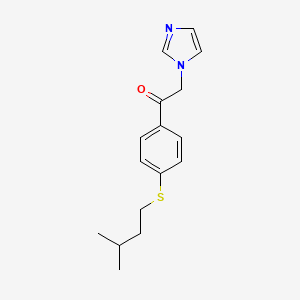
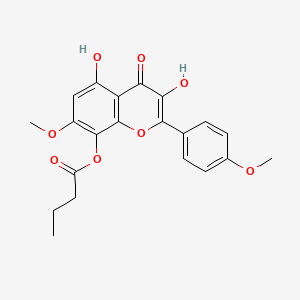
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)
